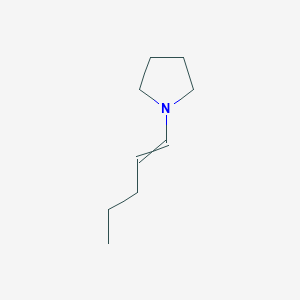![molecular formula C22H21ClN4O4S B227696 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific type of enzyme called phosphodiesterase type 5 (PDE5). This enzyme is involved in the regulation of cyclic guanosine monophosphate (cGMP), a molecule that plays an important role in the relaxation of smooth muscle cells.
Wirkmechanismus
The mechanism of action of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is based on its ability to inhibit 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide. This enzyme is responsible for the breakdown of cGMP, a molecule that plays an important role in the relaxation of smooth muscle cells. By inhibiting 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several biochemical and physiological effects. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to vasodilation and relaxation of these cells. This compound has also been shown to decrease the proliferation of cancer cells and to protect neurons from oxidative stress. In addition, it has been shown to improve cardiac function and to reduce inflammation in cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its specificity for 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide. This compound is highly selective for this enzyme and does not affect other PDEs. In addition, it has been shown to be effective in a wide range of experimental models, including animal models of pulmonary hypertension, erectile dysfunction, and cardiovascular disease. However, one limitation of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitors that are more effective and have fewer side effects. Finally, there is a need for more research on the long-term effects of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibition on cardiovascular function and other physiological processes.
Synthesemethoden
The synthesis of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex process that involves several steps. The first step is the preparation of 2-amino-5-chlorobenzoic acid, which is then reacted with 2-chloro-4-nitrobenzene to form 5-chloro-2-nitrobenzoic acid. This intermediate is then converted to the corresponding amide by reaction with 2-(4-propanoylpiperazin-1-yl)aniline. Finally, the amide is cyclized to form the benzothiophene ring, and the resulting compound is chlorinated to yield 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is widely used in scientific research as a tool to study the role of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide in various physiological processes. It has been shown to be effective in the treatment of several diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular disease. In addition, it has been used to investigate the potential role of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitors in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
Produktname |
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Molekularformel |
C22H21ClN4O4S |
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4S/c1-2-18(28)26-12-10-25(11-13-26)16-8-4-3-7-15(16)24-22(29)21-19(23)14-6-5-9-17(27(30)31)20(14)32-21/h3-9H,2,10-13H2,1H3,(H,24,29) |
InChI-Schlüssel |
UGLVYQDULPRCNX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)


![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

